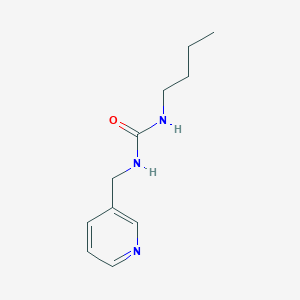
N-butyl-N'-(3-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N'-(3-pyridinylmethyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 3-pyridinylmethyl group to the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including pesticidal, pharmaceutical, and catalytic applications. The structural flexibility of urea allows for diverse substitutions, which directly influence physicochemical properties, potency, and toxicity. This compound’s 3-pyridinylmethyl substituent distinguishes it from other urea analogs, as aromatic groups like pyridine can enhance binding affinity and membrane permeability compared to aliphatic substituents .
相似化合物的比较
Comparison with Structurally Similar Compounds
Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea)
- Structure : Substitutes the butyl group with a 4-nitrophenyl moiety.
- Activity/Toxicity : Exhibits extreme toxicity (oral rat LD₅₀ = 12.3 mg/kg), leading to its prohibition in some countries. The nitro group increases electron-withdrawing effects, enhancing reactivity and toxicity compared to the butyl analog .
- Application : Historically used as a rodenticide but restricted due to safety concerns.
Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea)
- Structure : Features a 3,4-dichlorophenyl group and an additional methyl group on the urea core.
- Activity : Functions as a herbicide, targeting weed growth. The dichlorophenyl group contributes to hydrophobic interactions, while methylation reduces basicity, altering environmental persistence .
1-Butyl-3-(2-furoyl)urea
- Structure : Replaces the 3-pyridinylmethyl group with a 2-furoyl moiety.
- Activity : Lower potency in biological assays compared to pyridinylmethyl analogs. The furan ring offers less polarizability than pyridine, reducing binding efficiency .
- Toxicity : Moderately toxic (oral mouse LD₅₀ = 730 mg/kg), with intraperitoneal administration showing higher toxicity (LD₅₀ = 230 mg/kg) .
Acetamiprid (N-((6-chloro-3-pyridinyl)methyl)-N'-cyano-N-methyl-ethanimidamide)
- Structure: Shares the 3-pyridinylmethyl group but incorporates a cyanoimine group instead of urea.
- Activity: Acts as a neonicotinoid insecticide, targeting acetylcholine receptors. The chloro-pyridine substitution enhances insecticidal activity but raises environmental concerns due to non-target toxicity .
Structural-Activity Relationship (SAR) Analysis
Table 1: Substituent Effects on Urea Derivatives
Key Observations:
Aromatic vs. Aliphatic Substituents : Pyridinylmethyl groups (aromatic) enhance potency compared to aliphatic (e.g., butyl) or heteroaromatic (e.g., furoyl) groups due to improved π-π interactions and membrane permeability .
Electron-Withdrawing Groups : Nitro (Pyrinuron) or chloro (Neburon) substituents increase toxicity but reduce selectivity, limiting practical use .
Physicochemical Properties : Higher cLogP values (e.g., 4.4 for pyridinylmethyl) correlate with better membrane penetration and activity in cellular assays .
属性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27g/mol |
IUPAC 名称 |
1-butyl-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C11H17N3O/c1-2-3-7-13-11(15)14-9-10-5-4-6-12-8-10/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14,15) |
InChI 键 |
ZVRGBTQNJDYHBD-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NCC1=CN=CC=C1 |
规范 SMILES |
CCCCNC(=O)NCC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















